molecular formula C11H21NO3 B6278699 rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate CAS No. 145150-89-6

rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate

Cat. No. B6278699
CAS RN: 145150-89-6
M. Wt: 215.3
InChI Key:
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Description

“rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate” is a chemical compound with the CAS Number: 145150-89-6 . It has a molecular weight of 215.29 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10-/m1/s1 .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 215.29 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate involves the protection of the amine group, followed by the addition of a cyclopentyl ring and the deprotection of the amine group. The final step involves the protection of the hydroxyl group.", "Starting Materials": [ "tert-butyl carbamate", "1,2-cyclopentanediol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "triethylamine (TEA)", "methanol", "dichloromethane (DCM)", "hydrochloric acid (HCl)", "sodium bicarbonate (NaHCO3)", "sodium sulfate (Na2SO4)", "ethyl acetate", "water" ], "Reaction": [ "Protection of the amine group of tert-butyl carbamate using DCC and DMAP in DCM to form tert-butyl N,N'-dicyclohexylcarbamate", "Addition of 1,2-cyclopentanediol to tert-butyl N,N'-dicyclohexylcarbamate in methanol using TEA as a catalyst to form rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate", "Deprotection of the amine group using HCl in water to form rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]amine", "Protection of the hydroxyl group using ethyl acetate and NaHCO3 to form rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate" ] }

CAS RN

145150-89-6

Molecular Formula

C11H21NO3

Molecular Weight

215.3

Purity

95

Origin of Product

United States

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